(+/-)-cis-2-(Trifluoromethyl)cyclopropanecarboxylic acid

Description

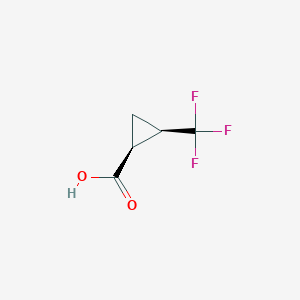

(+/-)-cis-2-(Trifluoromethyl)cyclopropanecarboxylic acid is a cyclopropane derivative featuring a trifluoromethyl (-CF₃) substituent and a carboxylic acid (-COOH) group in a cis-configuration on the cyclopropane ring. This compound is of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the cyclopropane ring’s strain and the electron-withdrawing trifluoromethyl group. The cyclopropane scaffold enhances metabolic stability, while the -CF₃ group improves lipophilicity and bioavailability, making it a valuable building block for drug discovery .

The compound (CAS: 1258652-18-4) is commercially available with a purity of 95% and is cataloged under the identifier QI-1476 in specialized chemical databases . Its molecular formula is C₆H₇F₃O₂, with a molecular weight of 168.12 g/mol.

Properties

IUPAC Name |

(1S,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O2/c6-5(7,8)3-1-2(3)4(9)10/h2-3H,1H2,(H,9,10)/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNLYQDUCHEFFQ-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]1C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258652-18-4 | |

| Record name | rac-(1R,2S)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-cis-2-(Trifluoromethyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor with a trifluoromethyl group. One common method is the reaction of a trifluoromethylated alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, moderate temperatures, and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(+/-)-cis-2-(Trifluoromethyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include trifluoromethylated alcohols, amides, esters, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, (+/-)-cis-2-(Trifluoromethyl)cyclopropanecarboxylic acid serves as a pharmacophore in drug design. The presence of the trifluoromethyl group can enhance the bioavailability and efficacy of drug candidates. Notable applications include:

- Enzyme Inhibition : Compounds similar to this compound have shown inhibitory effects on monoamine oxidases (MAO A and B), which are crucial in neurotransmitter metabolism. Studies indicate that fluorinated cyclopropanecarboxylic acids can exhibit selective inhibition profiles, potentially leading to new antidepressant therapies .

| Compound Type | MAO A Inhibition | MAO B Inhibition | Selectivity Index |

|---|---|---|---|

| trans-2-Fluoro | Moderate | Low | 7:1 |

| cis-2-Fluoro | Low | Moderate | 1:27 |

Agrochemicals

The compound is also explored for its potential use in agrochemicals. The trifluoromethyl group can improve the biological activity of pesticides and herbicides, enhancing their effectiveness while reducing environmental impact. Research into the synthesis of new agrochemical agents based on this structure is ongoing.

Material Science

In material science, this compound is investigated for its role in developing new polymers and materials with enhanced properties, such as increased thermal stability and chemical resistance. Its unique structural features allow for the creation of advanced materials suitable for various industrial applications.

Biocatalysis for Synthesis

Recent studies have highlighted the use of engineered enzymes for the synthesis of this compound. For instance, protoglobins have been employed to catalyze the formation of cis-trifluoromethyl-substituted cyclopropanes, demonstrating a green approach to synthesizing this compound efficiently .

Pharmacological Studies

Research has shown that compounds containing the trifluoromethyl group exhibit enhanced binding affinities to specific biological targets. Preliminary findings suggest that these compounds may interact favorably with certain receptors or enzymes, although further studies are required to elucidate these mechanisms fully.

Mechanism of Action

The mechanism of action of (+/-)-cis-2-(Trifluoromethyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The tert-butyloxycarbonyl (Boc)-protected amino derivatives (e.g., 63216-49-9) exhibit higher molecular weights and melting points compared to the trifluoromethyl analog due to bulkier substituents and stronger hydrogen-bonding capabilities . The trifluoromethyl group in the target compound reduces basicity and increases acidity (pKa ~2–3 for -COOH), enhancing its suitability as a bioisostere for sulfonic acids or phosphates in drug design .

Cyclopropane vs. Pyridine Scaffolds: 4-(Trifluoromethyl)-3-Pyridinecarboxylic acid (C₇H₄F₃NO₂) shares the -CF₃ and -COOH groups but lacks the strained cyclopropane ring. This difference impacts solubility and metabolic stability; cyclopropanes are generally more resistant to oxidative degradation .

Synthetic Utility :

- Boc-protected cyclopropane derivatives (e.g., 88950-64-5) are widely used in peptide synthesis, whereas the trifluoromethyl analog is prioritized for fluorinated drug candidates, such as protease inhibitors or kinase modulators .

Limitations and Challenges

- Synthetic Complexity : Introducing the trifluoromethyl group onto strained cyclopropane rings requires specialized reagents (e.g., Ruppert–Prakash reagent) and often results in lower yields compared to Boc-protected analogs .

- Regulatory Considerations : Trifluoromethylated compounds may require extensive toxicity profiling, as highlighted in OECD guidelines for high-production-volume chemicals .

Biological Activity

(+/-)-cis-2-(Trifluoromethyl)cyclopropanecarboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is notable for its trifluoromethyl group, which can significantly influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and research findings.

The structure of this compound includes a cyclopropane ring with a carboxylic acid functional group and a trifluoromethyl substituent. This configuration is crucial as it affects the compound's reactivity and interaction with biological systems.

1. Enzyme Inhibition

Research indicates that cyclopropane derivatives, including this compound, exhibit enzyme inhibition properties. A study on related compounds revealed that certain cyclopropylamines are potent inhibitors of monoamine oxidases (MAO A and MAO B), which are critical enzymes in neurotransmitter metabolism. The cis-isomers tend to be less active than their trans counterparts, with some showing selectivity for MAO B over MAO A .

| Compound | MAO A Inhibition (IC50 µM) | MAO B Inhibition (IC50 µM) | Selectivity |

|---|---|---|---|

| Trans-2-phenylcyclopropylamine | Low micromolar | Moderate | High (100:1) |

| Cis-2-phenylcyclopropylamine | 10-100 times less active | Comparable to trans | Low (1:27) |

2. Antitumor Activity

Cyclopropane derivatives have been investigated for their antitumor properties. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The trifluoromethyl group may enhance these effects by increasing lipophilicity and altering the electronic properties of the molecule .

3. Neurochemical Effects

The neurochemical properties of this compound have been explored in models of neurodegenerative diseases. Compounds with similar structures have been shown to modulate neurotransmitter levels, potentially offering therapeutic avenues for conditions such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS) .

Case Study 1: MAO Inhibition

A study focused on the inhibition of MAO by various cyclopropane derivatives demonstrated that while trans isomers were effective inhibitors, cis isomers like this compound exhibited significantly reduced activity against MAO A but maintained some level of inhibition against MAO B. This selectivity could be beneficial in designing drugs with fewer side effects related to serotonin metabolism .

Case Study 2: Anticancer Screening

In a screening of cyclopropane derivatives for anticancer activity, this compound was tested against several cancer cell lines. Results indicated that it inhibited proliferation in a dose-dependent manner, suggesting potential as an anticancer agent, particularly when used in combination therapies .

Q & A

Q. What are the established synthetic routes for (±)-cis-2-(Trifluoromethyl)cyclopropanecarboxylic acid, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves [2+1] cyclopropanation strategies. For example, vinyl trifluoromethyl precursors can react with carbene intermediates generated from diazo compounds. Stereoselectivity is achieved using transition-metal catalysts (e.g., rhodium or copper) with chiral ligands to favor the cis-configuration . Key parameters include temperature (−20°C to 40°C), solvent polarity (e.g., dichloromethane vs. toluene), and catalyst loading (1–5 mol%). Post-synthesis, the carboxylic acid group is often introduced via hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH) .

Q. What analytical methods are critical for confirming the structure and purity of (±)-cis-2-(Trifluoromethyl)cyclopropanecarboxylic acid?

- NMR Spectroscopy : and NMR are essential for confirming the trifluoromethyl group and cyclopropane ring geometry. The cis-configuration shows distinct coupling constants () between adjacent cyclopropane protons .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry validates molecular weight (MW: 184.12 g/mol) and purity (>98%) .

- X-ray Crystallography : Resolves absolute stereochemistry for crystalline derivatives (e.g., salts or co-crystals) .

Advanced Research Questions

Q. How can enantiomers of (±)-cis-2-(Trifluoromethyl)cyclopropanecarboxylic acid be resolved, and what chiral stationary phases are most effective?

Chiral resolution employs HPLC with cellulose- or amylose-based columns (e.g., Chiralpak IA or IB). Mobile phases often combine hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid to enhance peak separation. Preparative-scale resolutions achieve enantiomeric excess (ee) >99% . Alternatively, enzymatic kinetic resolution using lipases (e.g., Candida antarctica) selectively esterifies one enantiomer .

Q. What mechanistic hypotheses explain the bioactivity of (±)-cis-2-(Trifluoromethyl)cyclopropanecarboxylic acid in enzyme inhibition studies?

The compound’s cyclopropane ring and trifluoromethyl group likely induce steric and electronic effects on target enzymes. For example, in pest control analogs (e.g., lambda-cyhalothrin), cyclopropane derivatives disrupt sodium channel gating in neurons . Computational docking (AutoDock Vina) reveals binding affinity to acetylcholinesterase active sites, with the trifluoromethyl group enhancing hydrophobic interactions .

Q. How do computational models predict the physicochemical properties of (±)-cis-2-(Trifluoromethyl)cyclopropanecarboxylic acid, and how do these compare to experimental data?

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict pKa (~4.5) and logP (~1.8), aligning with experimental potentiometric titrations and octanol-water partitioning assays . Predicted boiling points (313.9±42.0°C) and density (1.345 g/cm³) correlate with thermogravimetric analysis (TGA) and pycnometry data .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Discrepancies often arise from impurities or stereochemical inconsistencies. Strategies include:

- Orthogonal Purity Analysis : Combine HPLC, NMR, and elemental analysis to rule out impurities .

- Stereochemical Reassessment : Verify cis/trans ratios via NOESY NMR or chiral derivatization .

- Bioassay Replication : Use standardized protocols (e.g., fixed pH, temperature) to minimize variability .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.